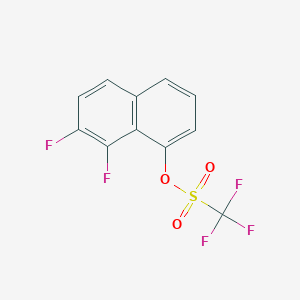
4-(Dibromomethyl)-2-methoxybenzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dibromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group, a methyl ester group, and a dibromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(dibromomethyl)-2-methoxybenzoate can be synthesized through the bromination of methyl 4-methyl-2-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of methyl 4-(dibromomethyl)-2-methoxybenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dibromomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl 4-(bromomethyl)-2-methoxybenzoate or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the dibromomethyl group.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include partially or fully reduced benzoates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-(dibromomethyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-2-methoxybenzoate: This compound is similar but has only one bromine atom in the bromomethyl group.
Methyl 4-methyl-2-methoxybenzoate: This compound lacks the bromine atoms and is a precursor in the synthesis of methyl 4-(dibromomethyl)-2-methoxybenzoate.
Uniqueness
Methyl 4-(dibromomethyl)-2-methoxybenzoate is unique due to the presence of two bromine atoms in the dibromomethyl group. This feature enhances its reactivity and makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C10H10Br2O3 |
|---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
methyl 4-(dibromomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
ZPPZPVYGHHLNEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(Br)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)







